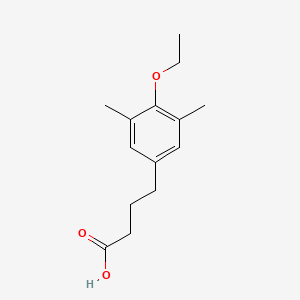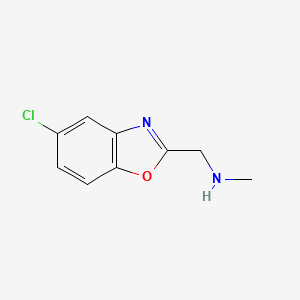
2,2',6-三氯联苯
描述
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,2',6-Trichlorobiphenyl, can be achieved through various methods. One approach involves the coupling of benzene or chlorobenzene with labelled anilines to produce biphenyls with specific chlorine substitutions . Another method includes a reaction sequence that leads to the formation of a persistent radical with a propeller-like conformation, which may be related to the synthesis of trichlorobiphenyls .
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by the presence of two phenyl rings connected by a single bond, allowing for a certain degree of rotation. The substitution of chlorine atoms influences the overall geometry and electronic distribution within the molecule. For instance, the crystal structure of a related compound, (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, exhibits a propeller-like conformation due to the steric effects of the chlorine atoms .
Chemical Reactions Analysis
Chlorinated biphenyls can undergo various chemical reactions, including dechlorination under UV-irradiation. The reactivity towards dechlorination is influenced by steric and electronic effects, as well as the presence of alkali, which can lead to competitive elimination between ortho and para chlorine atoms . Additionally, the carbonylation reaction of dichlorobiphenyls can result in the formation of chlorophenylbenzoic acids, with the substitution pattern affecting the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2',6-Trichlorobiphenyl are determined by its molecular structure and the presence of chlorine atoms. These properties include its melting point, boiling point, solubility, and vapor pressure. The electronic properties, such as reduction potential, are also important as they influence the reactivity of the compound . The presence of chlorine atoms can lead to specific interactions with biological tissues, as seen in the accumulation of related chlorobiphenyls in the lung parenchyma of mice .
科学研究应用
1. 环境影响和代谢
2,2',6-三氯联苯及类似化合物已在各种环境背景下进行了持久性和代谢研究。例如,沼泽植物Veronica Beccabunga将2,5,4'-三氯联苯代谢为单羟基衍生物,突显了生态系统中分解此类化合物所涉及的生物过程 (Moza, Kilzer, Weisgerber, & Klein, 1976)。
2. 酒精溶液中的光去氯化作用
研究探讨了在碱性和中性酒精溶液中通过光解去氯化2,4,6-三氯联苯。这项研究为了解这类化合物的去氯反应性和选择性提供了见解,这对于理解它们在环境中的命运和潜在修复 (Nishiwaki, Usui, Anda, & Hida, 1979)。
3. 合成和标记用于研究
已记录了从相应苯胺合成标记联苯的方法,包括2,3,6-三氯联苯等变体。这项研究对于为进一步研究创建标记化合物至关重要,特别是在跟踪和分析它们在不同系统中的行为 (Bergman & Wachtmeister, 1977)。
4. 分析检测技术
已开发了像吸附性溶剥伏法这样的先进技术,用于测定各种浓度中的三氯联苯。这些方法对于准确测量环境样本中这些化合物的存在至关重要 (Lam & Kopanica, 1984)。
5. 生物代谢和排泄
研究表明,包括2,4',5-三氯联苯在内的某些氯联苯在动物体内通过巯基乙酸途径代谢,导致通过胆汁和尿液排泄。这项研究对于理解这些化合物的生物转化和潜在健康影响至关重要 (Bakke, Bergman, & Larsen, 1982)。
6. 水溶液中的破坏
对水溶液中三氯联苯的破坏进行了研究,例如通过水合热解/氧化,为受这些化合物污染的环境提供了有价值的修复技术见解 (Leif, Knauss, Mew, & Aines, 1997)。
7. 细菌代谢
已研究了细菌(如Acinetobacter sp. P6)对三氯联苯的代谢,以了解生物降解途径和受污染场地生物修复的潜力。这些研究提供了有关细菌如何转化这些化合物的见解,可能导致更有效的清理策略 (Furukawa, Tonomura, & Kamibayashi, 1979)。
8. 模型生态系统中的降解
实验室模型生态系统研究已经检验了各种氯联苯(包括三氯、四氯和五氯联苯)与DDE的降解和命运。这类研究对于理解这些化合物的环境持久性和潜在生物富集至关重要 (Metcalf, Sanborn, Lu, & Nye, 1975)。
9. 超临界流体中的溶解度
关于氯联苯(包括三氯联苯)在二氧化碳等超临界流体中的溶解度的研究为了解这些化合物的物理和化学性质提供了宝贵数据。这些信息对于设计其提取或分离过程至关重要 (Anitescu & Tavlarides, 1999)。
安全和危害
PCBs, including 2,2’,6-Trichlorobiphenyl, were banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects . In animal models, consumption of 2,4,6-trichlorophenol leads to an increased incidence of lymphomas, leukemia, and liver cancer . It is classified as Group B2 (probable human carcinogen) by the United States Environmental Protection Agency .
作用机制
Target of Action
The primary target of 2,2’,6-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The biodegradation pathway of PCBs involves four main enzymes: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . As chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .
Pharmacokinetics
A study on a similar compound, 5,5’,6-trichlorobiphenyl, in the midge, chironomus riparius, showed that the compound was absorbed during a 16-hour static uptake phase . This suggests that 2,2’,6-Trichlorobiphenyl may also be absorbed and metabolized in a similar manner.
Result of Action
The result of the action of 2,2’,6-Trichlorobiphenyl is the inhibition of PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This suggests that 2,2’,6-Trichlorobiphenyl may have an impact on the regulation of the circadian clock .
Action Environment
2,2’,6-Trichlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), which are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . These compounds were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . . This suggests that environmental factors such as the presence of other pollutants and the physical-chemical properties of the environment can influence the action, efficacy, and stability of 2,2’,6-Trichlorobiphenyl.
属性
IUPAC Name |
1,3-dichloro-2-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXIJRBBCDLNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074777 | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38444-73-4 | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D412D898H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the non-planar structure of PCB 19 influence its sorption to clay minerals compared to the co-planar PCB 36?
A1: Research indicates that the non-planar structure of PCB 19 significantly affects its sorption affinity to clay minerals compared to the co-planar PCB 36. [] Batch sorption experiments demonstrated a considerably greater sorption coefficient (Kw) for the co-planar PCB 36 on various homoionic montmorillonites. Molecular dynamics (MD) simulations revealed that the hydrophobic nature of the interlayer regions within the clay minerals played a crucial role. This hydrophobicity is determined by the hydration status of exchangeable cations and the corresponding d-spacing. The enhanced sorption observed for co-planar PCBs, like PCB 36, can be attributed to shape selectivity and stronger hydrophobic interactions within these interlayer regions, which the non-planar PCB 19 cannot achieve as effectively. []
Q2: What are the effects of PCB 19 on cardiac myocytes?
A2: Studies have shown that PCB 19 negatively impacts cardiac myocytes. [] Specifically, PCB 19 decreases contractile force in these cells in a concentration-dependent manner. This negative inotropic effect is linked to a reduction in the Ca2+ transient, primarily caused by the inhibition of L-type Ca2+ channels. The research demonstrates that PCB 19 exposure can disrupt critical cardiac functions by interfering with calcium signaling pathways. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)






![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)


![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)